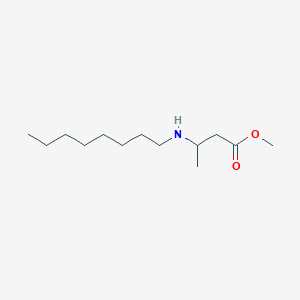
Methyl 3-(octylamino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(octylamino)butanoate, also known as octylaminobutanoic acid methyl ester, is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a colorless liquid with a characteristic odor and is soluble in water, alcohol, and ether. The compound has been studied for its potential use in pharmaceuticals, cosmetics, and food products, as well as its potential use in research applications.
Applications De Recherche Scientifique
Methyl 3-(octylamino)butanoate has been studied for its potential use in scientific research. It has been used as a substrate for enzymatic studies, as a reagent in organic synthesis, and as a reference compound for the identification of other compounds. It has also been studied for its potential use in drug delivery systems and as a potential antibacterial agent.
Mécanisme D'action
Methyl 3-(octylamino)butanoate has been studied for its potential mechanism of action. It has been shown to interact with several enzymes, including acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. The compound has also been shown to interact with proteins involved in the regulation of cell growth and differentiation, as well as proteins involved in the regulation of cell death.
Biochemical and Physiological Effects
Methyl 3-(octylamino)butanoate has been studied for its potential biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. The compound has also been shown to inhibit the growth of certain bacteria, including E. coli and S. aureus. It has also been shown to have a protective effect against oxidative damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(octylamino)butanoate has several advantages and limitations for laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also soluble in a variety of solvents, making it easy to work with. However, it is not a highly stable compound and can be easily degraded by heat or light. Additionally, it can be toxic if mishandled, and it is not approved for use in humans.
Orientations Futures
Methyl 3-(octylamino)butanoate has potential applications in a variety of fields. Further research could be conducted to explore its potential use in drug delivery systems, as an antimicrobial agent, and as a potential therapeutic agent. Additionally, further research could be conducted to explore its potential use in cosmetic and food products. Additionally, further research could be conducted to explore its potential use as an antioxidant and to further explore its potential biochemical and physiological effects.
Méthodes De Synthèse
Methyl 3-(octylamino)butanoate can be synthesized through a variety of methods. The most common method involves the reaction of octylamine with methyl butanoate in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction produces a mixture of methyl 3-(octylamino)butanoate and Methyl 3-(octylamino)butanoatetanoic acid. The mixture can be separated by distillation, and the pure product can be isolated by crystallization.
Propriétés
IUPAC Name |
methyl 3-(octylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2/c1-4-5-6-7-8-9-10-14-12(2)11-13(15)16-3/h12,14H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZPZGMOEWHPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(octylamino)butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


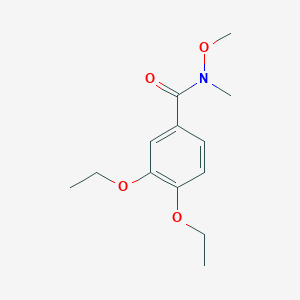
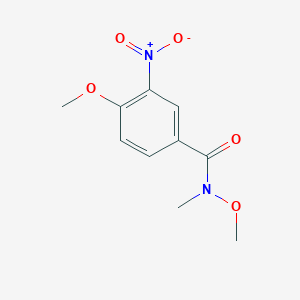

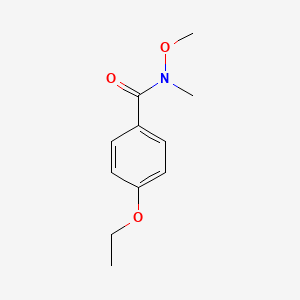
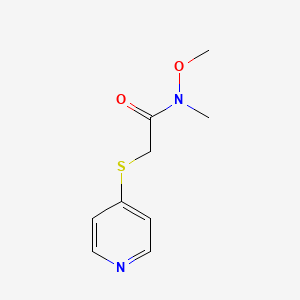
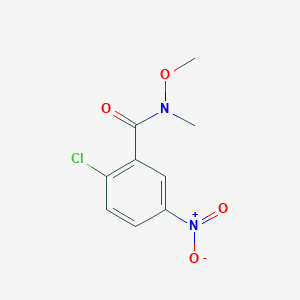
![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)
![Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340184.png)
![Methyl 3-[(2,2-diethoxyethyl)amino]butanoate](/img/structure/B6340193.png)
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate](/img/structure/B6340217.png)
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)
![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340227.png)
![Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340228.png)